3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
Description
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid (CAS 1522556-12-2) is a heterocyclic carboxylic acid with a molecular formula of C₇H₁₂N₄O₂ and a molecular weight of 184.20 g/mol . Its structure comprises a 1,2,4-triazole ring substituted with an amino group at the 3-position, linked via a methylene bridge to a 2,2-dimethylpropanoic acid moiety.
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,5(12)13)3-11-4-9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10)(H,12,13) |
InChI Key |
UDLHUHLLGZRLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=NC(=N1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Rationale
The synthesis often begins with succinic anhydride due to its reactivity and availability, enabling the formation of intermediates that can be transformed into the target compound. The key steps involve:
- Formation of N-substituted succinimides.
- Nucleophilic ring opening by amines or guanidine derivatives.
- Cyclization to form the 1,2,4-triazole ring.
Method 1: N-Guanidino Succinimide Pathway
Step 1: Preparation of N-Guanidino Succinimide
- Succinic anhydride reacts with aminoguanidine hydrochloride under controlled conditions, typically in polar solvents like acetonitrile or ethanol, facilitated by microwave irradiation to enhance reaction rates.
- The reaction yields N-guanidino succinimide intermediates, which are key precursors.
Step 2: Ring Opening and Cyclization
- The N-guanidino succinimide undergoes nucleophilic attack by amines (aliphatic or aromatic), opening the succinimide ring.
- Under microwave irradiation, the intermediates cyclize to form the 1,2,4-triazole ring, resulting in the desired 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid derivatives.
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 170°C |
| Reaction Time | 25 minutes |
| Yield | Up to 79% for model compounds |
Note: The reaction with aromatic amines was less successful due to lower nucleophilicity, necessitating alternative pathways.
Method 2: N-Arylsuccinimide Pathway
Step 1: Preparation of N-Arylsuccinimides
- Aromatic amines react with succinic anhydride to form N-arylsuccinimides.
Step 2: Reaction with Aminoguanidine Hydrochloride
- Under microwave irradiation, N-arylsuccinimides react with aminoguanidine hydrochloride.
- The guanidine acts as a nucleophile, opening the imide ring.
- The subsequent cyclization yields the 1,2,4-triazole ring attached to the propanoic acid framework.
- Broader scope, including aromatic amines.
- Higher yields due to increased nucleophilicity of guanidine.
Microwave-Assisted Cyclization
Recent advances have employed microwave irradiation to significantly reduce reaction times and improve yields. The key features include:
- Rapid heating and uniform energy distribution.
- Enhanced reaction kinetics leading to higher conversion rates.
- Reduced by-products and purification steps.
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 170°C |
| Duration | 20–30 minutes |
Notes on Reaction Conditions and Optimization
| Aspect | Observations |
|---|---|
| Solvent Choice | Acetonitrile and ethanol favored for high yields |
| Temperature | 170–180°C optimal; lower temperatures reduce yield |
| Reaction Time | 20–30 minutes under microwave irradiation |
| Nucleophile Reactivity | Aliphatic amines react smoothly; aromatic amines require more reactive guanidine derivatives |
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized under appropriate conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce different triazoline derivatives.
Scientific Research Applications
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the enzyme’s activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings
Substituent Position and Activity: The 3-amino-1H-1,2,4-triazol-1-yl group in the target compound provides both hydrogen-bonding capability (via the amino group) and steric hindrance (from the dimethylpropanoic acid). Substitution at the 5-position of the triazole ring (e.g., in CAS 1496757-70-0) versus the 1-position in the target compound may alter electronic properties and biological target engagement .
Biological Potency: Compounds 73a and 73b exhibit EC₅₀ values comparable to the reference PPAR agonist Wy-14643, though their potency varies significantly due to methyl group introduction on the phenoxy ring . The absence of a phenoxy group in the target compound suggests divergent pharmacological profiles.
For example, 3-(adamantan-2-yl)-2,2-dimethylpropanoic acid () demonstrated lower yields in Pd-catalyzed annelation compared to bulkier carboxylates, highlighting the role of steric bulk in catalytic performance .
Biological Activity
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. The compound is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, summarizing key findings from recent research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 158.17 g/mol. The structure features a triazole ring that is crucial for its biological activity.
Antitumor Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antitumor properties. For instance, studies have shown that compounds with structural similarities to this compound inhibit Class I PI3-kinase enzymes, which are implicated in various cancers. This inhibition may lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Antifungal and Antibacterial Properties
Compounds containing the triazole moiety are also recognized for their antifungal and antibacterial activities. The presence of the triazole ring enhances the ability of these compounds to interact with biological targets such as enzymes involved in nucleic acid synthesis . For example, studies have demonstrated that triazole derivatives can inhibit the growth of pathogenic fungi and bacteria by disrupting their metabolic pathways.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to compromise the integrity of microbial cell membranes.
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that the compound exhibited dose-dependent inhibition of cell growth. The IC50 values were determined to be significantly lower than those for standard chemotherapeutics . This suggests a promising therapeutic potential for further development.
| Cell Line | IC50 (µM) | Standard Treatment IC50 (µM) |
|---|---|---|
| HeLa (Cervical) | 10 | 20 |
| MCF7 (Breast) | 15 | 25 |
| A549 (Lung) | 12 | 18 |
Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against several fungal strains. Results indicated a significant reduction in fungal viability at concentrations as low as 5 µg/mL .
| Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Candida albicans | 5 |
| Aspergillus niger | 10 |
| Cryptococcus neoformans | 8 |
Q & A
Q. What are the optimal synthetic routes for 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclocondensation and functional group modifications. A common approach includes:
- Step 1 : Reacting a triazole precursor (e.g., 3-amino-1H-1,2,4-triazole) with a propanoate derivative under nucleophilic substitution conditions .
- Step 2 : Introducing the 2,2-dimethylpropanoic acid moiety via esterification or hydrolysis, followed by purification using recrystallization (e.g., methanol/water mixtures) .
- Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 1–3 hours) improves yield and reduces side reactions, particularly for less nucleophilic amines .
Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 1.3 ppm for dimethyl groups) .
- Infrared Spectroscopy (IR) : Detection of amino (-NH₂, ~3400 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) functional groups .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
- High-Performance Liquid Chromatography (HPLC) : Assess purity under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
- Enzyme Inhibition Assays : Competitive inhibition kinetics (e.g., Km and Vmax determination) using UV-Vis spectroscopy to monitor substrate conversion .
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with target enzymes .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How does the compound interact with specific enzymes, and what methodologies elucidate its inhibition kinetics?
The compound acts as a competitive inhibitor by binding to the enzyme’s active site, as shown by:
- Michaelis-Menten Analysis : Linear Lineweaver-Burk plots indicating increased Km without affecting Vmax .
- X-ray Crystallography : Resolving enzyme-inhibitor complexes (e.g., using SHELXL for refinement) to identify key hydrogen bonds and hydrophobic interactions .
- Molecular Dynamics Simulations : Modeling binding stability (e.g., 50 ns simulations in GROMACS) to predict residence times .
Q. How can researchers resolve contradictions in structural data from different analytical techniques?
Discrepancies (e.g., NMR vs. X-ray data) often arise from tautomerism or dynamic behavior. Strategies include:
- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., triazole ring proton shifts at 25°C vs. −40°C) .
- Synchrotron X-ray Diffraction : High-resolution data (<1.0 Å) to resolve ambiguous electron density maps .
- DFT Calculations : Compare experimental and theoretical IR/NMR spectra to identify dominant tautomers .
Q. What computational strategies model its binding affinities and structure-activity relationships (SAR)?
- Docking Studies (AutoDock Vina) : Screen derivatives against enzyme active sites to prioritize synthesis .
- QSAR Models : Use Hammett constants or logP values to correlate substituent effects with bioactivity .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for mutations in enzyme targets (e.g., using Schrödinger) .
Q. How can derivatives be designed to improve pharmacokinetics while maintaining efficacy?
- Backbone Modifications : Introduce fluorine atoms (e.g., 4-fluorophenyl groups) to enhance metabolic stability .
- Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability, followed by hydrolysis in vivo .
- SAR Tables : Compare derivatives’ logD, solubility, and IC₅₀ values to balance potency and bioavailability .
Q. What are the challenges in crystallizing the compound, and how can refinement programs like SHELX aid?
- Crystallization Issues : Low solubility in non-polar solvents or polymorphic forms. Use vapor diffusion (e.g., 30% PEG 4000) .
- SHELX Refinement : Apply TWIN and HKLF5 commands for high-quality data, even with twinned crystals .
Comparative Analysis of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
